n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide
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Overview
Description
n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the 4-methylphenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol.
Attachment of the morpholin-4-ylsulfonyl group: This is typically done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To maximize reaction efficiency and minimize by-products.
Use of catalysts: To accelerate the reaction rates.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide can undergo various chemical reactions, including:
Oxidation: Where the compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s functional groups allow it to bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanoic acid
- 4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butylamine
Uniqueness
n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications.
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-17-4-8-19(9-5-17)28-14-2-3-21(24)22-18-6-10-20(11-7-18)29(25,26)23-12-15-27-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZWHMZHXWWKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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